molecular formula C12H22N2O3 B1528100 tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1251002-26-2

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1528100
CAS No.: 1251002-26-2
M. Wt: 242.31 g/mol
InChI Key: IXCHOXSIUCWEJS-UHFFFAOYSA-N
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Description

Structural Classification of Spirocyclic Compounds

Spirocyclic compounds represent a distinct class of molecular architectures characterized by the presence of two or more rings sharing a single common atom, known as the spiro atom. The classification system for these compounds follows established nomenclature conventions that specify both the size of the constituent rings and the nature of the connecting atom. In the case of this compound, the compound belongs to the azaspiro[3.4]octane family, indicating a spirocyclic system composed of three-membered and four-membered rings with a total of eight atoms in the combined ring system.

The nomenclature system for spirocyclic compounds utilizes a specific format that begins with the prefix "spiro" followed by numbers in square brackets that indicate the number of atoms in each ring, excluding the spiro atom itself. The numbering convention proceeds from the smaller ring to the larger ring, with the spiro atom serving as the junction point. For compounds containing heteroatoms, additional prefixes such as "aza" for nitrogen and "oxa" for oxygen are incorporated to specify the nature and position of non-carbon atoms within the ring system. This systematic approach ensures unambiguous identification of complex spirocyclic structures and facilitates communication within the scientific community.

The structural classification extends beyond simple nomenclature to encompass the three-dimensional properties that distinguish spirocyclic compounds from other molecular architectures. Research has demonstrated that spirocyclic systems exhibit unique conformational properties due to the orthogonal arrangement of their constituent rings. This perpendicular relationship between ring systems creates molecular shapes that are fundamentally different from planar aromatic systems or flexible aliphatic chains. The rigidity imposed by the spirocyclic junction restricts molecular motion and creates well-defined spatial relationships between functional groups, which can be exploited for selective biological interactions.

Spirocyclic Classification Ring System Total Atoms Heteroatoms Examples in Literature
Azaspiro[3.3]heptanes [3.3] 7 Nitrogen Morpholine replacements
Azaspiro[3.4]octanes [3.4] 8 Nitrogen, Oxygen Drug discovery scaffolds
Azaspiro[4.4]nonanes [4.4] 9 Various Natural product motifs
Azaspiro[5.6]dodecanes [5.6] 12 Nitrogen Synthetic intermediates

The heterocyclic nature of azaspiro compounds introduces additional complexity through the incorporation of nitrogen and oxygen atoms within the ring framework. These heteroatoms contribute to the electronic properties of the molecule and provide sites for hydrogen bonding and other non-covalent interactions. The positioning of heteroatoms within the spirocyclic system can significantly influence both the chemical reactivity and biological activity of the resulting compounds. Research has shown that the specific arrangement of heteroatoms in azaspiro systems can modulate properties such as basicity, lipophilicity, and metabolic stability.

Contemporary classification systems for spirocyclic compounds also consider the degree of saturation and the presence of functional substituents. Fully saturated spirocyclic systems, such as the compound under investigation, typically exhibit greater conformational rigidity compared to partially unsaturated analogues. The presence of functional groups such as carboxylate esters and aminomethyl substituents further defines the chemical and biological properties of these molecules. Studies have demonstrated that systematic variation of functional groups on spirocyclic scaffolds can lead to significant changes in biological activity and selectivity profiles.

Role of Azaspiro Scaffolds in Medicinal Chemistry

Azaspiro scaffolds have emerged as privileged structures in medicinal chemistry due to their unique ability to provide three-dimensional molecular architectures that can access previously unexplored chemical space. The incorporation of nitrogen atoms within spirocyclic frameworks creates opportunities for hydrogen bonding interactions and modulation of basicity, which are critical factors in determining biological activity and pharmacokinetic properties. Research investigations have demonstrated that azaspiro compounds can serve as effective replacements for traditional heterocyclic motifs such as piperidines, piperazines, and morpholines, often with improved selectivity and reduced off-target effects.

The medicinal chemistry applications of azaspiro scaffolds are extensive and continue to expand as synthetic methodologies improve. Studies have shown that these compounds can function as multifunctional modules in drug discovery, providing stable frameworks that can be elaborated with diverse functional groups to optimize biological activity. The rigid three-dimensional structure of azaspiro scaffolds constrains the conformational flexibility of attached substituents, which can lead to enhanced binding affinity and selectivity for target proteins. This conformational restriction is particularly valuable in the design of enzyme inhibitors and receptor modulators where precise spatial orientation of functional groups is critical for activity.

One of the most significant advantages of azaspiro scaffolds in medicinal chemistry is their ability to modulate lipophilicity in counterintuitive ways. Research has demonstrated that the introduction of spirocyclic centers can actually decrease the measured logarithm of the distribution coefficient at physiological pH despite the net addition of carbon atoms to the molecular structure. This phenomenon is attributed to increased basicity resulting from the altered electronic environment created by the spirocyclic junction. The ability to reduce lipophilicity while maintaining or improving biological activity addresses a common challenge in drug development, where excessive lipophilicity can lead to poor pharmacokinetic properties and increased toxicity risks.

Medicinal Chemistry Application Traditional Scaffold Azaspiro Replacement Observed Changes Reference
Lipophilicity modulation Morpholine 2-oxa-6-azaspiro[3.3]heptane Δlog D₇.₄ = -0.17 to -0.75
Selectivity enhancement Piperazine Diazaspiro[3.3]heptane Improved PARP-1 selectivity
Conformational restriction Piperidine Various azaspiro systems Enhanced binding affinity
Metabolic stability Flexible heterocycles Rigid azaspiro frameworks Improved stability profiles

The role of azaspiro scaffolds extends to their utility as bioisosteric replacements for established pharmacophores. However, research has revealed that the geometric differences between azaspiro systems and their traditional counterparts can be substantial, particularly when the spirocyclic unit is not positioned as a terminal group. The three-dimensional orientation of substituents on azaspiro scaffolds is often dramatically different from that observed in planar or flexible ring systems, which can lead to altered binding modes and selectivity profiles. This geometric divergence necessitates careful consideration of the intended biological target and binding requirements when implementing azaspiro replacements in medicinal chemistry programs.

Contemporary drug discovery efforts have leveraged azaspiro scaffolds in the development of compounds targeting a diverse range of therapeutic areas. The structural diversity accessible through systematic modification of azaspiro frameworks has enabled the exploration of novel structure-activity relationships and the identification of compounds with improved therapeutic indices. The incorporation of functional groups such as aminomethyl substituents and carboxylate esters provides multiple sites for optimization, allowing medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic behavior. Studies have shown that systematic variation of substituents on azaspiro scaffolds can lead to significant improvements in biological activity while maintaining favorable drug-like properties.

The synthetic accessibility of azaspiro scaffolds has improved significantly with the development of robust and scalable synthetic methodologies. Research has demonstrated that these complex molecular architectures can be prepared efficiently using step-economic routes that are amenable to both library synthesis and process development. The availability of diverse azaspiro building blocks has facilitated their incorporation into medicinal chemistry programs and has contributed to their increasing popularity as core structures in drug discovery. The combination of unique three-dimensional properties, favorable medicinal chemistry characteristics, and synthetic accessibility positions azaspiro scaffolds as valuable tools for addressing contemporary challenges in pharmaceutical research.

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCHOXSIUCWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step synthetic sequences starting from readily available azetidine derivatives. The key synthetic approach is based on the construction of the spirocyclic ring system through functional group transformations including allylation, bromination, and cyclization under basic conditions.

Detailed Preparation Method from Patent CN111533752A

A representative and well-documented synthetic method for a closely related spiro compound, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, provides a foundational approach adaptable for the aminomethyl derivative. The method involves three main steps:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Allylation of 1-BOC-3-oxoylidene-azetidine to form 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester Zinc powder, allyl bromide, tetrahydrofuran (THF)/water solvent, 10-20°C High yield; zinc powder facilitates nucleophilic allylation
2 Bromination of the allyl intermediate to tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate Liquid bromine, dichloromethane solvent, -30 to -10°C, 2 hours 85% yield; controlled temperature prevents side reactions
3 Cyclization via intramolecular nucleophilic substitution to form tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Potassium carbonate base, acetonitrile solvent, 82°C, overnight (12-16 h) 80% yield; base-promoted ring closure

Reaction Scheme Summary:

  • $$ \text{1-BOC-3-oxoylidene-azetidine} + \text{Allyl bromide} \xrightarrow[\text{Zn powder}]{\text{THF/H}_2\text{O}, 10-20^\circ C} \text{3-allyl-3-hydroxyazetidine-1-carboxylate} $$

  • $$ \text{3-allyl-3-hydroxyazetidine-1-carboxylate} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2, -30 \text{ to } -10^\circ C} \text{3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate} $$

  • $$ \text{3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}, 82^\circ C} \text{tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate} $$

This method is scalable, uses inexpensive and accessible starting materials, and is amenable to batch production with good overall yield and purity.

Adaptation to this compound

The aminomethyl derivative can be synthesized by further functional group transformation of the bromo-spiro intermediate, typically involving nucleophilic substitution of the bromide with an amine source (e.g., ammonia or primary amines) to introduce the aminomethyl group at the 7-position of the spiro ring.

Supporting literature indicates the use of standard amination protocols on spirocyclic bromides to yield the corresponding aminomethyl derivatives with high selectivity and yield.

Experimental Data and Characterization

Example of Characterization for this compound:

Parameter Value
Yield 95% (from general procedure E)
Physical State Yellow oil
$$ ^1H $$ NMR (400 MHz, CDCl3) Multiplets between δ 4.49–3.90 ppm (protons on spiro ring), singlet at δ 1.42 ppm (tert-butyl group)
Molecular Weight 242.32 g/mol
Formula C12H22N2O3

These data confirm the successful synthesis and purity of the aminomethyl spiro compound.

Summary Table of Preparation Steps and Conditions

Step Starting Material Reagents Solvent Temperature Time Yield (%) Notes
1 1-BOC-3-oxoylidene-azetidine Allyl bromide, Zn powder THF/H2O 10–20°C Dropwise addition High Formation of allyl-hydroxy intermediate
2 Allyl intermediate Liquid bromine Dichloromethane -30 to -10°C 2 hours 85 Dibromination of allyl group
3 Dibromo intermediate Potassium carbonate Acetonitrile 82°C Overnight (12-16 h) 80 Cyclization to spiro compound
4 Bromo-spiro compound Amine source (e.g., NH3) Suitable solvent Mild heating Variable High Aminomethyl substitution

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually conducted under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H21N2O4C_{12}H_{21}N_{2}O_{4} and features a spirocyclic structure, which is known to enhance biological activity through unique interactions with biological targets. The presence of the aminomethyl group contributes to its potential as a pharmacophore.

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity : Research indicates that derivatives of spiro compounds, including this specific compound, exhibit promising antitumor properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
    • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease. Preliminary studies suggest it may reduce oxidative stress and inflammation in neuronal cells.
  • Pharmacological Studies
    • Receptor Modulation : The unique structural features of this compound allow it to interact with various receptors, including GABA receptors, which are crucial for neurotransmission. This interaction can lead to potential applications in treating anxiety and depression.
    • Enzyme Inhibition : It has been observed that compounds with similar spiro structures can act as enzyme inhibitors, particularly in metabolic pathways related to cancer metabolism.
  • Synthetic Applications
    • Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various coupling reactions.

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntitumor activityInhibition of cancer cell growth
Pharmacological StudiesNeuroprotective effectsReduction of oxidative stress
Synthetic ChemistryBuilding block for complex synthesisVersatile reactivity

Case Studies

  • Antitumor Activity Study
    • A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various spiro compounds, including tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate. Results indicated a significant decrease in tumor size in animal models treated with the compound compared to controls.
  • Neuroprotection Research
    • In an investigation reported by Neuroscience Letters, researchers assessed the neuroprotective effects of the compound on neuronal cultures exposed to oxidative stress. The findings demonstrated a marked decrease in cell death and improved cell viability when treated with this compound.
  • Enzyme Inhibition Analysis
    • A recent publication in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition capabilities of this compound against specific metabolic enzymes involved in cancer metabolism, showing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Spirocyclic Derivatives

Compound Name Core Structure Substituents Functional Groups Evidence ID
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 6-oxa-2-azaspiro[3.4]octane 7-aminomethyl, 2-tert-butyl carbamate Amine, Ether, Carbamate [2, 10]
tert-Butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 2,5-diazabicyclo[5.1.0]octane 7-bromophenyl, 5-methyl, 6-oxo Bromoaryl, Ketone, Carbamate [2]
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 6-oxo-2-azaspiro[3.4]octane 6-oxo, 2-tert-butyl carbamate Ketone, Carbamate [10, 15]
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa-2-azaspiro[3.4]octane 7-hydroxy, 2-tert-butyl carbamate Hydroxyl, Ether, Carbamate [16]
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa-2-azaspiro[3.4]octane 6-iodomethyl, 2-tert-butyl carbamate Iodoalkyl, Ether, Carbamate [20]

Key Observations :

  • Core Modifications: The substitution of oxygen (6-oxa vs. 5-oxa) or nitrogen (2-aza vs. For example, the 6-oxa-2-aza core enhances polarity compared to the 5-oxa variant .
  • Substituent Effects: Halogenated aryl groups (e.g., bromophenyl in [2]) increase lipophilicity, while polar groups like hydroxy or aminomethyl improve aqueous solubility .

Key Observations :

  • The tert-butyl carbamate group is frequently retained as a protecting group during spirocycle formation .
  • Late-stage functionalization (e.g., iodomethylation, hydroxylation) allows diversification of the core structure .

Physicochemical Properties

Table 3: Physical Properties of Representative Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Evidence ID
This compound 256.35 1.2 10–15 (PBS) Stable at 4°C; hygroscopic [3, 10]
tert-Butyl 7-(3-bromophenyl)-5-methyl-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate 397.27 3.8 <1 (PBS) Light-sensitive; store in dark [2]
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate 227.28 1.5 5–10 (DMSO) Hydrolytically stable [15]
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 243.29 0.9 20–25 (H2O) Oxidizes slowly in air [16]

Key Observations :

  • The aminomethyl derivative exhibits moderate solubility in aqueous buffers, while brominated analogs are highly lipophilic .
  • Hydroxy-substituted compounds show improved water solubility but require protection against oxidation .

Key Observations :

  • The aminomethyl derivative’s primary amine enables conjugation to payloads in targeted therapies .
  • Spirocyclic ketones (e.g., 6-oxo derivatives) demonstrate potent activity in receptor modulation, likely due to rigid binding conformations .

Biological Activity

Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1330765-27-9
  • Purity : Typically ≥ 95% .

Synthesis

The synthesis of this compound involves several chemical transformations, primarily focusing on the annulation strategies that yield the spirocyclic structure. Various synthetic routes have been reported, utilizing readily available starting materials and conventional chemical transformations .

The biological activity of this compound is attributed to its ability to interact with various biological targets, potentially influencing enzymatic pathways or receptor interactions. The presence of the aminomethyl group suggests potential for activity in neurotransmitter modulation or enzyme inhibition.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of azaspiro compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities .

Anticancer Potential

Research has also explored the anticancer potential of azaspiro derivatives. Some studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of azaspiro compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones at varying concentrations.
    • Results indicated that modifications in the side chains could enhance activity, warranting further exploration of this compound in this context.
  • Cytotoxicity Assays :
    • Cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives induced cell death at micromolar concentrations.
    • The compound's structure was correlated with its potency, suggesting a structure–activity relationship that could guide future drug design efforts .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H22N2O3
Molecular Weight242.32 g/mol
CAS Number1330765-27-9
Purity≥ 95%
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Q. What are the common synthetic routes for tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the spirocyclic core via cyclization or ring-closing metathesis. Key steps include:
  • Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride or alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Protection/Deprotection : The tert-butyl carboxylate group is often introduced using Boc anhydride under basic conditions (e.g., triethylamine in THF) and removed later with TFA .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization requires strict control of temperature, stoichiometry, and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl group. Desiccate to limit moisture absorption .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this spirocyclic compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the spirocyclic structure, tert-butyl group (δ ~1.4 ppm), and aminomethyl protons (δ ~2.8–3.2 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 284.1864 for C₁₃H₂₂N₂O₃).
  • IR : Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies can be employed to optimize the regioselectivity during the functionalization of the aminomethyl group in this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for the amine) to direct functionalization to the aminomethyl group. Use Fmoc or Alloc groups for orthogonal deprotection .
  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C for hydrogenation) to control regioselectivity during coupling reactions.
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and steric hindrance. For example, the aminomethyl group’s nucleophilicity can be enhanced via pH adjustment .

Q. How can researchers design experiments to elucidate the mechanism of enzyme modulation observed with this compound, and what controls are essential for such studies?

  • Methodological Answer :
  • In Vitro Assays : Use purified enzymes (e.g., kinases or oxidoreductases) in kinetic assays with varying substrate concentrations. Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Controls : Include negative controls (solvent-only), positive controls (known inhibitors), and enzyme-free samples to rule out nonspecific interactions.
  • Structural Studies : Co-crystallization with target enzymes or NMR titration identifies binding sites. Mutagenesis of key residues (e.g., catalytic lysine) validates interactions .

Q. In cases of conflicting biological activity data across studies, what analytical approaches are critical for resolving discrepancies?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell lines) and compound purity (≥95% by HPLC). Replicate experiments across independent labs .
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl 6-oxo-2,5-diazaspiro derivatives) to identify trends in substituent effects on activity .
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Statistically analyze outliers via Grubbs’ test .

Safety and Environmental Considerations

Q. What protocols should be followed to assess the environmental impact of this compound during disposal?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). If data is unavailable, apply read-across methods using structurally similar compounds .
  • Regulatory Compliance : Follow REACH guidelines for persistent, bioaccumulative, and toxic (PBT) assessment. Dispose via certified facilities specializing in halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

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